Cas no 834884-74-1 (4-(Thiophen-3-yl)aniline)

4-(Thiophen-3-yl)aniline structure
4-(Thiophen-3-yl)aniline structure
Product Name:4-(Thiophen-3-yl)aniline
Numero CAS:834884-74-1
MF:C10H9NS
MW:175.250160932541
MDL:MFCD06740168
CID:716140
PubChem ID:4130336
Update Time:2024-10-26

4-(Thiophen-3-yl)aniline Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,4-(3-thienyl)-
    • 4-(Thiophen-3-yl)aniline
    • 4-(THIOPHEN-3-YL)PHENYLAMINE
    • 4-thiophen-3-ylaniline
    • 4-(3-thienyl)aniline
    • 4-Thiophen-3-yl-phenylamine
    • 4-thiophene-3-ylaniline
    • Benzenamine,4-(3-thienyl)
    • 4-(3-Thienyl)benzenamine (ACI)
    • 3-(4-Aminophenyl)thiophene
    • 4-(3-Thiophenyl)aniline
    • 4-(Thien-3-yl)aniline
    • [4-(Thiophen-3-yl)phenyl]amine
    • AKOS004114113
    • MFCD06740168
    • DTXSID90399657
    • BS-24313
    • SCHEMBL224338
    • 4-(Thiophenyl-3-yl)phenylamine
    • CS-0204872
    • 834884-74-1
    • SY101309
    • EN300-198050
    • C10H9NS
    • 4-(Thiophen-3-yl)aniline, 97%
    • GYPDHLDQINBFPY-UHFFFAOYSA-N
    • MDL: MFCD06740168
    • Inchi: 1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2
    • Chiave InChI: GYPDHLDQINBFPY-UHFFFAOYSA-N
    • Sorrisi: S1C=C(C2C=CC(N)=CC=2)C=C1

Proprietà calcolate

  • Massa esatta: 175.04600
  • Massa monoisotopica: 175.046
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 141
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 54.3A^2
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.196
  • Punto di fusione: 99-103 °C (lit.)
  • Punto di ebollizione: 280°C at 760 mmHg
  • Punto di infiammabilità: 123.1°C
  • Indice di rifrazione: 1.65
  • PSA: 54.26000
  • LogP: 3.57850

4-(Thiophen-3-yl)aniline Informazioni sulla sicurezza

  • Simbolo: GHS06
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H301-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P301+P310-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 22-36/37/38
  • Istruzioni di sicurezza: S26; S36
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R22; R36/37/38

4-(Thiophen-3-yl)aniline Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-(Thiophen-3-yl)aniline Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
032200-1g
4-Thiophen-3-yl-phenylamine
834884-74-1 95%
1g
£133.00 2022-03-01
Fluorochem
032200-5g
4-Thiophen-3-yl-phenylamine
834884-74-1 95%
5g
£574.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
650080-1G
4-(Thiophen-3-yl)aniline
834884-74-1
1g
¥1883.7 2023-12-01
TRC
T430393-50mg
4-(Thiophen-3-yl)aniline
834884-74-1
50mg
$ 50.00 2022-06-02
TRC
T430393-100mg
4-(Thiophen-3-yl)aniline
834884-74-1
100mg
$ 70.00 2022-06-02
TRC
T430393-500mg
4-(Thiophen-3-yl)aniline
834884-74-1
500mg
$ 275.00 2022-06-02
Apollo Scientific
OR963398-250mg
4-(Thiophen-3-yl)aniline
834884-74-1 95%
250mg
£110.00 2025-02-21
Apollo Scientific
OR963398-1g
4-(Thiophen-3-yl)aniline
834884-74-1 95%
1g
£185.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275542-100mg
4-(Thiophen-3-yl)aniline
834884-74-1 98%
100mg
¥344.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275542-250mg
4-(Thiophen-3-yl)aniline
834884-74-1 98%
250mg
¥723.00 2024-07-28

4-(Thiophen-3-yl)aniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Toluene ,  Water ;  1 h, 60 °C
Riferimento
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air
Yousif, Dawod; et al, Organics, 2021, 2(4), 415-423

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  2 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; et al, Nature Chemistry, 2017, 9(7), 681-688

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  rt → 90 °C; 5 h, 90 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Riferimento
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities
Oh, Sangmi ; et al, ACS Medicinal Chemistry Letters, 2021, 12(4), 563-571

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Riferimento
Physico-chemical/electrochemical and structural insights into poly(3,4-ethylenedioxythiophene) grafted from molecularly engineered multi-walled carbon nanotube surfaces
Gatti, Teresa; et al, Journal of Nanoscience and Nanotechnology, 2018, 18(2), 1006-1018

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Water ;  15 min, rt
Riferimento
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air
Yousif, Dawod; et al, Organics, 2021, 2(4), 415-423

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ,  Water ;  1.5 h, reflux
Riferimento
Pyrrolinone derivatives as a new class of P2X3 receptor antagonists Part 2: Discovery of orally bioavailable compounds
Tobinaga, Hiroyuki ; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(5), 688-693

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  4 h, 100 °C
Riferimento
Scaffold Hopping and Optimization of Maleimide Based Porcupine Inhibitors
Ho, Soo Yei ; et al, Journal of Medicinal Chemistry, 2017, 60(15), 6678-6692

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  2 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; et al, Nature Chemistry, 2017, 9(7), 681-688

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  72 h, 95 °C
Riferimento
π-Extended and Six-Coordinate Iron(II) Complexes: Structures, Magnetic Properties, and the Electrochemical Synthesis of a Conducting Iron(II) Metallopolymer
Djukic, Brandon; et al, Inorganic Chemistry, 2011, 50(15), 7334-7343

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Riferimento
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities
Oh, Sangmi ; et al, ACS Medicinal Chemistry Letters, 2021, 12(4), 563-571

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  overnight, rt → 110 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Riferimento
Physico-chemical/electrochemical and structural insights into poly(3,4-ethylenedioxythiophene) grafted from molecularly engineered multi-walled carbon nanotube surfaces
Gatti, Teresa; et al, Journal of Nanoscience and Nanotechnology, 2018, 18(2), 1006-1018

4-(Thiophen-3-yl)aniline Raw materials

4-(Thiophen-3-yl)aniline Preparation Products

Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.